molecular formula C21H23NO4 B3060922 Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]- CAS No. 130566-58-4

Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]-

Cat. No.: B3060922
CAS No.: 130566-58-4
M. Wt: 353.4 g/mol
InChI Key: GCJCKBKILAIZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]- (hereafter referred to as Compound A), is a synthetic benzoic acid derivative featuring a piperidinyl-ethoxy-benzoyl substituent at the 2-position of the aromatic ring. This compound is notable for its role as a key intermediate in pharmaceutical synthesis, particularly in the production of Raloxifene hydrochloride, a selective estrogen receptor modulator (SERM) . Structurally, Compound A contains a tertiary amine (piperidine) linked via an ethoxy spacer to a benzoyl group, which confers both lipophilic and basic properties. Its hydrochloride salt form enhances solubility in aqueous media, making it suitable for drug formulation .

Analytical characterization of Compound A includes HPLC-UV methods for detecting impurities and degradation products, as it is often identified as a critical impurity in drugs like pitophenone hydrochloride . Its molecular formula is $ C{21}H{23}NO_4 $, with a monoisotopic mass of 353.1627 g/mol .

Properties

IUPAC Name

2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c23-20(18-6-2-3-7-19(18)21(24)25)16-8-10-17(11-9-16)26-15-14-22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJCKBKILAIZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596957
Record name 2-{4-[2-(Piperidin-1-yl)ethoxy]benzoyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130566-58-4
Record name 2-{4-[2-(Piperidin-1-yl)ethoxy]benzoyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nucleophilic Substitution Reactions

The foundational step in synthesizing this compound involves the alkylation of methyl 4-hydroxybenzoate with β-chloroethylpiperidine hydrochloride. This reaction proceeds via a nucleophilic aromatic substitution mechanism, facilitated by a base such as potassium carbonate.

Reaction Mechanism

  • Deprotonation : Potassium carbonate deprotonates the phenolic hydroxyl group of methyl 4-hydroxybenzoate, generating a phenoxide ion.
  • Substitution : The phenoxide ion attacks the electrophilic carbon adjacent to the chlorine atom in β-chloroethylpiperidine hydrochloride, displacing chloride and forming the ether linkage.

Example Protocol :

  • Reactants :
    • Methyl 4-hydroxybenzoate (0.05 mol)
    • β-Chloroethylpiperidine hydrochloride (0.06 mol)
    • Potassium carbonate (16.59 g)
  • Solvent : Isopropyl acetate (60 mL)
  • Conditions :
    • Temperature: 75–80°C
    • Duration: 20 hours under nitrogen atmosphere
  • Work-up :
    • Post-reaction, water (60 mL) is added to dissolve residual K₂CO₃.
    • Organic and aqueous layers are separated, with the aqueous phase discarded.
    • The organic layer is washed again with water (60 mL) to remove impurities.

Yield : >95% conversion to methyl 4-(2-piperidinoethoxy)benzoate.

Hydrolysis and Purification

The intermediate ester undergoes acid-catalyzed hydrolysis to yield the free benzoic acid derivative.

Hydrolysis Protocol:
  • Reactant : Methyl 4-(2-piperidinoethoxy)benzoate (isolated from prior step)
  • Acid : 8 N hydrochloric acid (25 mL)
  • Conditions :
    • Reflux at 95°C for 4–48 hours.
    • Cooling to 0–5°C to induce crystallization.
  • Purification :
    • Crystals are filtered and rinsed with acetone to remove residual impurities.
    • Drying under vacuum at 50°C yields the hydrochloride salt.

Yield : 87–97% after crystallization.

Optimization of Reaction Parameters

Critical factors influencing yield and purity include solvent selection, temperature, and reaction duration.

Analytical Validation

High-performance liquid chromatography (HPLC) ensures product purity.

HPLC Conditions :

  • Column : Zorbax C₈ (25 cm × 4.6 mm, 5 µm)
  • Mobile Phase :
    • Weak eluent: 60 mM phosphate buffer (pH 2) + 10 mM octane sulfonate.
    • Strong eluent: Acetonitrile.
  • Gradient : 60% weak / 40% strong eluent at 1 mL/min.
  • Detection : UV at 247 nm.

Retention Times :

  • Methyl ester: 5.0 minutes.
  • Free acid: 3.5 minutes.

Industrial Scalability Considerations

The patent describes scalable adaptations for industrial production:

  • Continuous Flow Reactors : Enhance mixing efficiency and temperature control.
  • Catalyst Recycling : Potassium carbonate is recoverable from aqueous washes, reducing costs.
  • Crystallization Optimization : Controlled cooling rates (0.5°C/min) improve crystal size and purity.

Scientific Research Applications

Scientific Research Applications

Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]- (CAS Number: 130566-58-4) is a chemical compound with applications in scientific research, including use as an intermediate in synthesizing complex organic molecules and pharmaceuticals. It is also studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties, and is investigated for potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways. Additionally, this compound has applications in producing specialty chemicals and as a precursor in the synthesis of various industrial products.

Benzoic acid derivatives are known for diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The compound 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzoic acid has been studied for its interactions with various biological targets.

Stability and Interaction Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl] forms stable complexes with proteins such as bovine serum albumin (BSA), zein, and lysozyme, influencing its bioavailability and pharmacodynamics in biological systems. It exhibits slight solubility in aqueous bases, which may affect its absorption and distribution in biological environments.

Cellular Effects Research indicates that benzoic acid derivatives can affect microbial cell growth and metabolism, modulating the activity of key protein degradation systems in human cells, such as the Ubiquitin-Proteasome Pathway (UPP) and the Autophagy-Lysosome Pathway (ALP).

Mechanism of Action The mechanism of action of benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl] involves interaction with specific molecular targets. The piperidinyl ethoxy group interacts with muscarinic receptors, potentially leading to antispasmodic effects. The benzoyl moiety may modulate enzyme activity and influence cellular signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Activity: In vitro studies have shown that certain benzoic acid derivatives exhibit significant antimicrobial activity against various pathogens.
  • Protein Degradation Modulation: Derivatives from Bjerkandera adusta promote the activation of cathepsins B and L—proteins involved in the degradation pathways—indicating potential therapeutic applications in age-related diseases.
  • Antispasmodic Effects: The interaction with muscarinic receptors suggests potential applications in treating gastrointestinal disorders .

Mechanism of Action

The mechanism of action of benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]- involves its interaction with specific molecular targets in biological systems. The piperidinyl ethoxy group is known to interact with muscarinic receptors, leading to potential antispasmodic effects. Additionally, the benzoyl moiety may contribute to the compound’s ability to modulate enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. 4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid Hydrochloride
  • Structure : Differs from Compound A by lacking the 2-benzoyl substituent.
  • Properties: The absence of the benzoyl group reduces molecular weight ($ C{14}H{19}NO_3 \cdot HCl $, 304.21 g/mol) and alters lipophilicity (LogP ~1.8 vs. ~3.5 for Compound A). This derivative is primarily used as a precursor in synthesizing SERMs .
  • Applications : Used in preclinical studies for estrogen receptor targeting, but with lower binding affinity compared to benzoyl-containing derivatives .
2.1.2. 4-[2-(1-Pyrrolidinyl)ethoxy]benzoic Acid Hydrochloride
  • Structure : Replaces the piperidine ring with pyrrolidine.
  • Properties : The smaller pyrrolidine ring increases steric hindrance and reduces basicity (pKa ~8.5 vs. ~9.2 for piperidine). This impacts pharmacokinetics, such as faster metabolic clearance .
  • Applications : Explored in early-stage anticancer agents but shows reduced stability under acidic conditions compared to Compound A .
2.1.3. 2-[4-[2-(1-Piperidinyl)ethoxy]benzoyl]benzoic Acid Methyl Ester Hydrochloride
  • Structure : Methyl ester of Compound A.
  • Properties : Esterification improves membrane permeability (LogP increased to ~4.0) but requires enzymatic hydrolysis for activation. This prodrug strategy is utilized to enhance oral bioavailability .

Functional Analogues

2.2.1. 4-[2-(Methacryloyloxy)ethoxy]benzoic Acid
  • Structure : Methacrylate group replaces the piperidinyl-ethoxy moiety.
  • Properties : Polymerizable derivative used in dental resins and drug-eluting materials. The methacrylate group enables crosslinking, contrasting with Compound A’s pharmacological focus .
2.2.2. Paracetamol Degradation Product: 2-[4-[2-(1-Piperidinyl)ethoxy]benzoyl]benzoic Acid
  • Role : Identified as a degradation product in paracetamol formulations, highlighting its stability challenges under hydrolytic conditions. Unlike Compound A, this impurity lacks therapeutic utility and is monitored rigorously in quality control .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference ID
Compound A $ C{21}H{23}NO_4 $ 353.16 2-Benzoyl, piperidinyl-ethoxy Raloxifene intermediate
4-[2-(Piperidin-1-yl)ethoxy]benzoic acid HCl $ C{14}H{19}NO_3 \cdot HCl $ 304.21 Piperidinyl-ethoxy SERM precursor
4-[2-(Pyrrolidin-1-yl)ethoxy]benzoic acid HCl $ C{13}H{17}NO_3 \cdot HCl $ 279.74 Pyrrolidinyl-ethoxy Anticancer research
Methyl ester of Compound A $ C{22}H{25}NO_4 \cdot HCl $ 403.89 Methyl ester, piperidinyl-ethoxy Prodrug development
Paracetamol degradation product $ C{21}H{23}NO_4 $ 353.16 Same as Compound A Pharmaceutical impurity

Biological Activity

Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]- (CAS Number: 130566-58-4), is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the biochemical properties, cellular effects, mechanisms of action, and relevant case studies related to this compound.

Overview of Biological Properties

Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The specific compound in focus, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzoic acid, has been studied for its interactions with various biological targets.

  • Stability and Interaction : This compound forms stable complexes with proteins such as bovine serum albumin (BSA), zein, and lysozyme. These interactions can influence its bioavailability and pharmacodynamics in biological systems .
  • Solubility : It exhibits slight solubility in aqueous bases, which may affect its absorption and distribution in biological environments .

Cellular Effects

Research indicates that benzoic acid derivatives can affect microbial cell growth and metabolism. Specifically, they have been shown to modulate the activity of key protein degradation systems in human cells:

  • Ubiquitin-Proteasome Pathway (UPP) : This pathway is crucial for protein degradation and regulation within cells.
  • Autophagy-Lysosome Pathway (ALP) : Activation of this pathway has implications for cellular homeostasis and aging .

The mechanism of action of benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]- involves its interaction with specific molecular targets:

  • Receptor Interaction : The piperidinyl ethoxy group interacts with muscarinic receptors, which may lead to antispasmodic effects .
  • Enzyme Modulation : The benzoyl moiety is thought to modulate enzyme activity and influence cellular signaling pathways.

Comparative Analysis with Similar Compounds

The structural uniqueness of benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]- compared to other benzoic acid derivatives can result in distinct biological properties. Below is a comparison table highlighting key differences:

Compound NameStructural FeaturesBiological Activity
Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]-Piperidinyl ethoxy groupAntispasmodic, potential enzyme modulator
Benzoic acid, 4-[2-(1-piperidinyl)ethoxy]-Different positioning of ethoxy groupVaries; less studied
Benzoic acid, 4-[2-(1-piperidinyl)methoxy]-Methoxy instead of ethoxyVaries; potential antimicrobial effects

Case Studies and Research Findings

Several studies have investigated the biological activity of benzoic acid derivatives:

  • Antimicrobial Activity : In vitro studies have shown that certain benzoic acid derivatives exhibit significant antimicrobial activity against various pathogens .
  • Protein Degradation Modulation : A study demonstrated that derivatives from Bjerkandera adusta promote the activation of cathepsins B and L—proteins involved in the degradation pathways—indicating potential therapeutic applications in age-related diseases .
  • Antispasmodic Effects : The interaction with muscarinic receptors suggests potential applications in treating gastrointestinal disorders .

Q & A

Q. Q1. What are the primary synthetic routes for preparing benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]-, and how do reaction conditions influence yield?

Methodological Answer:

  • Esterification/Coupling Reactions : A common approach involves reacting 2-(4-hydroxyphenyl)benzo[b]thiophene derivatives with 4-[2-(1-piperidinyl)-ethoxy]-phenyl benzoic acid using Eaton’s reagent (phosphorus pentoxide/methanesulfonic acid) as a catalyst. This method achieves high regioselectivity for the benzoyl group attachment .
  • Optimization : Key parameters include temperature control (20–25°C), stoichiometric ratios (1:1.2 for acid:base), and reaction time (4–6 hours). Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .
  • Alternative Routes : Hydrogenation of benzyl-protected intermediates (e.g., using 10% Pd/C in 1,4-dioxane under H₂) removes protecting groups while preserving the piperidinyl-ethoxy side chain .

Q. Q2. How can researchers validate the structural integrity of this compound and its intermediates?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm the presence of the piperidinyl-ethoxy moiety (δ ~3.6–4.2 ppm for ethoxy protons; δ ~2.5–3.0 ppm for piperidinyl CH₂ groups) and aromatic protons (δ ~6.8–8.0 ppm) .
    • FTIR : Look for carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .
  • Chromatography : Use HPLC with a C18 column (e.g., Chromolith® Silica) and UV detection (λ = 254 nm). Retention times should align with reference standards (e.g., USP-certified methyl 4-[2-(1-piperidinyl)ethoxy]benzoate) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (human/rat) to identify rapid degradation pathways. For example, the piperidinyl group may undergo CYP450-mediated oxidation, reducing bioavailability in vivo .
  • Solubility Optimization : Formulate the compound with co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance aqueous solubility, which often limits in vivo efficacy .
  • Target Engagement Assays : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to quantify receptor binding affinity in tissues versus cell lines, adjusting for protein binding discrepancies .

Q. Q4. What strategies mitigate side reactions during the synthesis of derivatives with modified piperidinyl-ethoxy groups?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls with tert-butyldimethylsilyl (TBS) groups) to prevent undesired ether cleavage during coupling steps .
  • Catalyst Screening : Compare Brønsted acids (p-toluenesulfonic acid) versus Lewis acids (ZnCl₂) for esterification efficiency. For example, ZnCl₂ reduces racemization in chiral intermediates .
  • Real-Time Monitoring : Employ in situ FTIR or Raman spectroscopy to detect intermediates (e.g., acyl chlorides) and adjust reaction conditions dynamically .

Q. Q5. How can computational methods guide the design of analogs with improved AMPK activation or receptor selectivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzoyl-piperidinyl moiety and AMPK’s γ-subunit. Prioritize analogs with hydrogen bonds to Thr148 or hydrophobic contacts with Phe239 .
  • QSAR Modeling : Train models on existing bioactivity data (IC₅₀ values) to predict the impact of substituents (e.g., electron-withdrawing groups on the benzoic acid ring) on potency .
  • MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess binding stability and identify conformational changes that reduce off-target effects .

Data Analysis & Interpretation

Q. Q6. How should researchers interpret conflicting NMR spectra for derivatives with varying substituents on the benzoic acid core?

Methodological Answer:

  • Spectral Deconvolution : Use MestReNova to separate overlapping signals (e.g., aromatic protons in ortho/meta positions). Compare with calculated chemical shifts (e.g., via ChemDraw Predict ) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs at key positions (e.g., carbonyl carbons) to confirm resonance assignments and rule out solvent artifacts .

Q. Q7. What analytical workflows are recommended for quantifying degradation products in stability studies?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B conditions). Monitor hydrolysis of the ethoxy linker via LC-MS/MS (MRM transitions for m/z 403.9 → 285.1) .
  • Impurity Profiling : Use HPLC-DAD-ELSD to detect and quantify byproducts (e.g., free benzoic acid or piperidine derivatives). Cross-validate with NMR spiking experiments using USP reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]-
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.